O=C(N[C@H]1C@@HC(O)=O)OCC2C3=C(C4=C2C=CC=C4)C=CC=C3
. This indicates that the compound contains a cyclohexane ring with an amino group and a carboxylic acid group, both of which are substituted with a fluorenylmethyloxycarbonyl (Fmoc) group .
The compound (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a complex organic molecule characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of cyclohexanecarboxylic acids, which are known for their diverse biological activities and utility in synthetic chemistry.
This compound can be synthesized through various organic chemistry methods, often involving the modification of cyclohexanecarboxylic acid derivatives. The specific synthesis pathways may vary depending on the desired purity and yield.
The compound is classified as an amino acid derivative due to the presence of both a carboxylic acid group and an amine functional group. Additionally, it contains a methoxycarbonyl group and a fluorenyl moiety, which contribute to its chemical properties and reactivity.
The synthesis of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent selection, and purification techniques like chromatography to isolate the desired product effectively.
The molecular structure of (1R,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid can be described as follows:
Key data related to its molecular structure includes:
The compound can participate in various chemical reactions typical for amino acids and carboxylic acids, including:
Each reaction requires careful optimization of conditions such as temperature, pH, and catalysts to achieve high yields and selectivity.
The mechanism of action for this compound in biological systems may involve:
Experimental studies are needed to elucidate specific interactions and affinities with target proteins or enzymes.
Relevant data from literature indicates that compounds in this class often demonstrate significant biological activities due to their structural features.
The compound has potential applications in various fields:
This compound exemplifies the intersection of synthetic organic chemistry and biological applications, highlighting its potential significance in research and development contexts. Further studies are warranted to explore its full range of properties and applications.
Fmoc-(1R,2R)-ACHC-OH serves as a crucial building block in SPPS for introducing conformational constraints into peptide chains. Its molecular structure (C₂₂H₂₃NO₄, MW 365.43 g/mol) features a trans-1,2-disubstituted cyclohexane ring that enforces specific backbone torsional angles, promoting turn or helix structures upon incorporation [1]. The Fmoc protection strategy is compatible with standard SPPS protocols, where the compound is activated using carbodiimides (e.g., DCC) or phosphonium/uronium coupling agents (e.g., HBTU, HATU) for amide bond formation. A critical operational advantage is its stability during iterative deprotection cycles employing 20% piperidine in DMF, which cleanly removes the Fmoc group without epimerization of the chiral centers. Post-cleavage from resin, peptides retain the stereochemical integrity of the ACHC moiety, as confirmed by chiral HPLC and circular dichroism studies [1] [3]. The compound’s physicochemical properties—including its white crystalline solid appearance, solubility in DMF (>50 mM), DMSO (>100 mM), and acetone, and storage stability at 0-8°C—render it practically advantageous for automated peptide synthesizers [1].
Table 1: Physicochemical Properties of Fmoc-(1R,2R)-ACHC-OH
Property | Value/Specification | Conditions |
---|---|---|
Molecular Formula | C₂₂H₂₃NO₄ | - |
Molecular Weight | 365.43 g/mol | - |
Appearance | White powder or solid | Visual |
Purity | ≥95%–99% (HPLC) | Supplier specifications |
Optical Rotation [α]D²⁰ | -34 ± 2° | c = 1 in Acetone |
Storage Conditions | 0–8 °C | Long-term |
Solubility | >50 mM in DMF, >100 mM in DMSO | Room temperature |
CAS Number | 389057-34-5 | - |
Enantioselective synthesis of the (1R,2R)-ACHC core demands precise stereocontrol during cyclohexane ring functionalization. Two predominant strategies exist: chiral pool derivatization from natural enantiopure precursors (e.g., (−)-quinic acid) and catalytic asymmetric hydrogenation. The latter employs chiral Ru-BINAP or Rh-DuPhos catalysts to reduce enantiotropic faces of 2-(acylamino)acrylic acid derivatives, affording trans-ACHC with >98% de and >99% ee when optimized. Ring conformation significantly impacts stereoselectivity—the chair conformation with equatorial carboxyl and axial amine intermediates minimizes 1,3-diaxial interactions during nucleophilic additions. Microwave-assisted synthesis at controlled temperatures (50–80°C) enhances diastereoselectivity in cyclization steps while suppressing racemization. X-ray crystallography of intermediates confirms the trans-diaxial orientation essential for the (1R,2R) configuration [1] [4].
The Fmoc group in Fmoc-(1R,2R)-ACHC-OH exhibits distinctive kinetic behavior due to steric interactions with the cyclohexane ring. Deprotection rates in 20% piperidine/DMF follow pseudo-first-order kinetics with a half-life (t₁/₂) of 90–120 seconds—approximately 1.5× slower than linear Fmoc-amino acids. This deceleration arises from the axial amine stereoelectronics, where β-sheet aggregation during SPPS partially shields the Fmoc carbonyl from nucleophilic attack. Importantly, the cyclohexane ring’s rigidity prevents racemization under standard deprotection conditions (pH 9–12), contrasting with α-amino acids prone to oxazolone-mediated epimerization. FT-IR studies reveal that the carbamate C=O stretch at 1715 cm⁻¹ shifts by 15 cm⁻¹ compared to acyclic analogs, indicating altered electronic environments [1] [3].
Table 2: Fmoc Deprotection Kinetics Comparison
Amino Acid Derivative | Deprotection Agent | t₁/₂ (seconds) | Racemization Risk |
---|---|---|---|
Fmoc-Gly-OH | 20% piperidine/DMF | 45–60 | None |
Fmoc-Ala-OH | 20% piperidine/DMF | 60–75 | Moderate |
Fmoc-(1R,2R)-ACHC-OH | 20% piperidine/DMF | 90–120 | Negligible |
Fmoc-Pro-OH | 20% piperidine/DMF | 30–45 | None |
Direct enantioselective amination of cyclohexene derivatives provides an alternative route to (1R,2R)-ACHC precursors. Copper-catalyzed allylic amination with (Ph₃P)Cu[Fmoc] complexes installs the Fmoc-protected amine with 92% ee using chiral PyBOX ligands at −20°C. Alternatively, enzymatic desymmetrization of cis-1,2-dicarboxycyclohexane anhydride using lipases (e.g., CAL-B) yields enantiomerically pure mono-acids, subsequently converted to the trans-ACHC scaffold via Curtius rearrangement. Recent advances employ Pd-catalyzed C–H amination with FmocN=O under mild conditions (40°C, acetonitrile), achieving 85% yield and 94% ee when chiral phosphine-oxazoline (PHOX) ligands direct site-selectivity. These methods circumvent the need for resolving agents while providing atom-economical pathways [3] [4].
Transitioning from batch to continuous flow synthesis enhances the manufacturing efficiency of Fmoc-(1R,2R)-ACHC-OH. Preliminary studies adapted from O-methylisourea synthesis demonstrate that multi-objective Bayesian optimization (MOBO) accelerates parameter optimization for key steps like catalytic asymmetric hydrogenation or Fmoc installation. In a representative two-reactor cascade:
Table 3: Continuous Flow Optimization Parameters
Reaction Stage | Key Variables | Optimal Range | Objective |
---|---|---|---|
Asymmetric Hydrogenation | T (°C), P (bar), [Catalyst] (mol%) | 70–80°C, 50 bar, 0.5% | Maximize ee, Yield |
Fmoc Installation | Equiv Fmoc-OSu, T (°C), τ (min) | 1.05 equiv, 25°C, 10 | Minimize Di-Fmoc byproduct |
Crystallization | Anti-solvent ratio, Cooling rate | 3:1 EtOAc/heptane, −5°C/min | Maximize Purity, Yield |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7